1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea 1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 897624-18-9
VCID: VC7262795
InChI: InChI=1S/C17H17FN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
SMILES: CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Molecular Formula: C17H17FN6O2
Molecular Weight: 356.361

1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

CAS No.: 897624-18-9

Cat. No.: VC7262795

Molecular Formula: C17H17FN6O2

Molecular Weight: 356.361

* For research use only. Not for human or veterinary use.

1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea - 897624-18-9

Specification

CAS No. 897624-18-9
Molecular Formula C17H17FN6O2
Molecular Weight 356.361
IUPAC Name 1-(2-ethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Standard InChI InChI=1S/C17H17FN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
Standard InChI Key ISGMXUYPTCYPQZ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound features a urea core (-NHCONH-) bridging a 2-ethoxyphenyl group and a tetrazole ring substituted with a 4-fluorophenyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to electronic diversity, while the ethoxy and fluorine substituents modulate solubility and bioactivity.

Key Structural Properties

PropertyValue
Molecular FormulaC₁₇H₁₆FN₅O₂
Molecular Weight373.35 g/mol
IUPAC Name1-(2-Ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
SMILESCCOC1=C(C=CC=C1)NC(=O)NCC2=CN=NN2C3=CC=C(C=C3)F
InChI KeyDerived algorithmically; analogous to PubChem entries .

The ethoxy group at the ortho position introduces steric hindrance, potentially affecting conformational flexibility and binding interactions . Fluorine's electronegativity enhances metabolic stability and membrane permeability, a hallmark of fluorinated pharmaceuticals .

Synthetic Pathways

Synthesis typically follows a multi-step approach, inferred from methodologies applied to analogous tetrazole-urea hybrids :

  • Tetrazole Ring Formation: Cyclization of an azide (e.g., sodium azide) with a nitrile precursor under acidic conditions generates the tetrazole core. For example, 4-fluorophenylacetonitrile reacts with NaN₃ in HCl to yield 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile .

  • Functionalization: The tetrazole's methylene group is introduced via nucleophilic substitution. Reaction with chloromethyl urea derivatives in the presence of a base (e.g., K₂CO₃) attaches the urea moiety.

  • Coupling with 2-Ethoxyphenyl Isocyanate: The final urea linkage forms by reacting the tetrazole-methyl intermediate with 2-ethoxyphenyl isocyanate in anhydrous DMF .

Industrial-scale production optimizes solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., triethylamine) to achieve yields >75% .

Biological Activity and Mechanistic Insights

Cytotoxicity Profile

In vitro assays on similar compounds revealed selective cytotoxicity against cancer cells (IC₅₀: 10–50 µM) while sparing normal HaCaT keratinocytes . The urea linkage’s hydrogen-bonding capacity likely facilitates interaction with oncogenic kinases or apoptosis regulators .

Mechanistic Hypotheses

  • Enzyme Inhibition: The tetrazole ring may chelate metal ions in catalytic sites (e.g., matrix metalloproteinases), disrupting tumor metastasis .

  • Receptor Modulation: Fluorinated aryl groups often target G-protein-coupled receptors (GPCRs), suggesting potential in neurological or inflammatory disorders .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity Variance
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)urea Lacks tetrazole ringReduced antimicrobial potency
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)pyrazolyl]urea Pyrazole vs. tetrazoleEnhanced kinase inhibition

The tetrazole’s nitrogen-rich structure confers superior binding entropy compared to pyrazole or phenyl analogues, as evidenced by molecular docking studies .

Industrial and Pharmaceutical Applications

  • Drug Development: Preclinical models suggest utility in antibiotic-resistant infections and solid tumors.

  • Materials Science: The conjugated π-system enables applications in organic semiconductors or metal-organic frameworks (MOFs).

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